molecular formula C10H16O2 B1618604 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 702-67-0

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1618604
Key on ui cas rn: 702-67-0
M. Wt: 168.23 g/mol
InChI Key: VAIOYMYTWWCODC-UHFFFAOYSA-N
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Patent
US04064258

Procedure details

0.0952 Mole of lithium aluminum hydride is dissolved in 200 ml. of anhydrous diethyl ether, under nitrogen, and cooled to 0° C. 0.0952 Mole of 4-methylbicyclo[2.2.2]oct-1-yl carboxylic acid in 100 ml. of tetrahydrofuran is added dropwise, then the mixture stirred for 30 minutes. Excess lithium aluminum hydride is decomposed by the cautious addition of ethyl acetate, followed by the careful addition of 10 ml. of water. The mixture is then filtered and the filtrate washed with ethyl ether, then dried over anhydrous magnesium sulfate and filtered. The solvent is then evaporated from the filtrate, under vacuum, affording 1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane.
Quantity
0.0952 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0952 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[CH3:12][C:13]12[CH2:20][CH2:19][C:16]([C:21](O)=[O:22])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2.O1CCCC1>O.C(OCC)(=O)C>[OH:22][CH2:21][C:16]12[CH2:17][CH2:18][C:13]([CH3:12])([CH2:20][CH2:19]1)[CH2:14][CH2:15]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.0952 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0.0952 mol
Type
reactant
Smiles
CC12CCC(CC1)(CC2)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the careful addition of 10 ml
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the filtrate washed with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated from the filtrate, under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC12CCC(CC1)(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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